molecular formula C10H13ClFNO B6351077 3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride CAS No. 1993053-87-4

3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride

Cat. No.: B6351077
CAS No.: 1993053-87-4
M. Wt: 217.67 g/mol
InChI Key: QDIFUADFEQJJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 4-fluorobenzyl group attached via an oxygen atom.

Preparation Methods

The synthesis of 3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride typically involves the reaction of azetidine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like thiols or amines replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding alcohol and azetidine derivatives.

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which often enhances the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIFUADFEQJJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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